tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a nitropyridine moiety
Preparation Methods
The synthesis of tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of tert-butyl chloroformate as a protecting group and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrrolidine ring, which affects its chemical reactivity and biological activity.
tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: The presence of a bromine atom and a different ring structure leads to different chemical properties and applications.
Biological Activity
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate, with the CAS number 1417789-12-8, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a nitropyridine moiety, suggesting possible interactions with biological systems.
- Molecular Formula : C14H20N4O4
- Molar Mass : 308.33 g/mol
- Synonyms : (S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various biochemical pathways. The presence of the nitropyridine group may enhance its affinity for certain receptors or enzymes, leading to alterations in cellular signaling processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, effective against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The nitropyridine moiety may play a role in this activity by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions. It may modulate neurotransmitter systems or protect neuronal cells from oxidative damage.
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 3-[(3-nitropyridin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-10(9-17)16-12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSIIVHFYOOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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